An In-depth Technical Guide to 1-(6-methyl-1H-indol-3-yl)ethanone
An In-depth Technical Guide to 1-(6-methyl-1H-indol-3-yl)ethanone
CAS Number: 1094718-97-4
Abstract
This technical guide provides a comprehensive overview of 1-(6-methyl-1H-indol-3-yl)ethanone, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds.[1] The introduction of a methyl group at the 6-position and an acetyl group at the 3-position of the indole ring creates a molecule with potential for diverse pharmacological applications, including as a building block for more complex therapeutic agents. This document details a representative synthetic protocol, provides an in-depth analysis of its structural and spectroscopic properties, discusses its potential biological significance and applications, and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
1-(6-methyl-1H-indol-3-yl)ethanone belongs to the class of 3-acylindoles, which are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules.[2] The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution pattern of a methyl group on the benzene ring portion of the indole and an acetyl group at the electron-rich C3 position influences the molecule's electronic properties and steric hindrance, thereby affecting its reactivity and biological interactions.
This guide will focus on the practical aspects of working with this compound, from its synthesis to its characterization and potential uses, providing a solid foundation for its application in a research and development setting.
Synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone
The synthesis of 3-acetylindoles is most commonly achieved through electrophilic substitution at the C3 position of the indole ring. The Friedel-Crafts acylation is a widely employed and reliable method for this transformation.[4] While various catalysts can be used, indium trichloride has been shown to be an effective Lewis acid for the acetylation of indoles with acetic anhydride.[5]
Reaction Principle: Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack. In the presence of a Lewis acid catalyst, acetic anhydride forms a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic C3 position of 6-methylindole, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired 3-acetylated product.
Caption: Synthetic workflow for 1-(6-methyl-1H-indol-3-yl)ethanone.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of indoles.
Materials:
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6-methylindole
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Acetic anhydride
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Indium (III) chloride (InCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methylindole (1.0 eq) in anhydrous dichloromethane.
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Catalyst Addition: Add indium (III) chloride (0.1 eq) to the solution and stir the mixture under a nitrogen atmosphere at room temperature.
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Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over a period of 15 minutes.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(6-methyl-1H-indol-3-yl)ethanone as a solid.
Structural Elucidation and Spectroscopic Analysis
The structure of 1-(6-methyl-1H-indol-3-yl)ethanone can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of the parent compound, 3-acetylindole, and the known effects of substituents on the indole ring.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons, the acetyl protons, and the methyl group protons. The methyl group at the 6-position will influence the chemical shifts of the aromatic protons.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH | ~8.2 | br s | - |
| H2 | ~8.0 | s | - |
| H7 | ~7.9 | d | ~8.0 |
| H4 | ~7.5 | s | - |
| H5 | ~7.0 | d | ~8.0 |
| COCH₃ | ~2.5 | s | - |
| 6-CH₃ | ~2.4 | s | - |
13C NMR: The carbon NMR will show distinct signals for the indole carbons, the acetyl carbonyl, and the two methyl carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~192 |
| C7a | ~137 |
| C6 | ~132 |
| C3a | ~125 |
| C2 | ~123 |
| C4 | ~121 |
| C5 | ~120 |
| C7 | ~111 |
| C3 | ~116 |
| COCH₃ | ~27 |
| 6-CH₃ | ~21 |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions corresponding to the N-H and carbonyl stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3300-3500 | Strong, broad |
| C=O stretch (acetyl) | 1650-1680 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium |
| C-H stretch (aromatic/aliphatic) | 2850-3100 | Medium |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the 3-acetylindole scaffold.[8]
| m/z | Predicted Identity |
| 173 | Molecular Ion [M]⁺ |
| 158 | [M - CH₃]⁺ |
| 130 | [M - COCH₃]⁺ (Indolyl cation) |
Biological Significance and Potential Applications
While specific biological data for 1-(6-methyl-1H-indol-3-yl)ethanone is not extensively documented in publicly available literature, the broader class of 3-substituted indoles has a rich history in medicinal chemistry.[1] Derivatives of 3-acetylindole have been investigated for a variety of therapeutic applications.
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Antimicrobial and Antifungal Agents: The indole nucleus is a key component of many natural and synthetic antimicrobial compounds. 3-acetylindole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3]
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Antioxidant Activity: Some 3-acetylindole derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[3]
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Anti-inflammatory and Analgesic Properties: The structural similarity of indoles to endogenous signaling molecules has led to their exploration as anti-inflammatory and analgesic agents.
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Precursor for Pharmaceutical Scaffolds: 1-(6-methyl-1H-indol-3-yl)ethanone serves as a valuable starting material for the synthesis of more complex heterocyclic systems with potential therapeutic value, such as inhibitors of enzymes like hepatitis protease and transcription factors like NF-κB.[2]
Caption: Potential applications of 1-(6-methyl-1H-indol-3-yl)ethanone.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-(6-methyl-1H-indol-3-yl)ethanone. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety profile can be inferred from related 3-acetylindoles.[6][9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid:
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In case of skin contact: Wash with soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Seek immediate medical attention.
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Conclusion
1-(6-methyl-1H-indol-3-yl)ethanone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of the indole and acetyl functionalities, makes it an attractive building block for the development of novel compounds with diverse biological activities. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
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International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
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The Pharma Innovation Journal. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]
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PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]
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ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]
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MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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Scientific Research Publishing. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]
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International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. [Link]
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